molecular formula C10H20Cl2N4O2S B1455069 1-(1-Methanesulfonyl-piperidin-4-ylmethyl)-1H-pyrazol-4-ylamine dihydrochloride CAS No. 1361116-49-5

1-(1-Methanesulfonyl-piperidin-4-ylmethyl)-1H-pyrazol-4-ylamine dihydrochloride

Cat. No. B1455069
M. Wt: 331.3 g/mol
InChI Key: CLWITBXZAKBZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Methanesulfonyl-piperidin-4-ylmethyl)-1H-pyrazol-4-ylamine dihydrochloride” are as follows :

Scientific Research Applications

Synthesis and Evaluation for Medicinal Applications

One notable application in scientific research for this compound involves the exploration of its derivatives for potential medicinal benefits. The synthesis and pharmacological evaluation of derivatives show a breadth of applications, particularly in the field of medicinal chemistry. For instance, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties, showcasing significant activity compared to known medications like celecoxib. This research highlights the compound's potential as a framework for developing novel anti-inflammatory agents (Abdellatif, Moawad, & Knaus, 2014).

Antimicrobial Activity

Another area of research application is in the development of new heterocycles based on the compound for antimicrobial use. By treating related compounds with various agents, researchers have synthesized new molecules showing promising antimicrobial activities. This synthesis pathway indicates the potential for creating new antimicrobial agents leveraging the core structure of 1-(1-Methanesulfonyl-piperidin-4-ylmethyl)-1H-pyrazol-4-ylamine dihydrochloride (El‐Emary, Al-muaikel, & Moustafa, 2002).

Chemical Synthesis and Structural Studies

The compound and its derivatives are also used in chemical synthesis and structural studies. For example, research has been conducted on the synthesis of tricyclic condensed rings incorporating the pyrazole or isoxazole moieties bonded to a 4-piperidinyl substituent, showcasing the versatility of the compound in synthesizing complex molecular structures that could have various applications in medicinal chemistry and drug development (Pinna, Loriga, Pinna, & Chelucci, 2013).

Receptor Antagonism for Therapeutic Use

Research into the application of derivatives for receptor antagonism, specifically targeting CB1 receptors, demonstrates the compound's utility in developing therapeutic agents. This area of study is significant for understanding how modifications to the compound can lead to selective receptor targeting and antagonism, providing insights into new therapeutic pathways for conditions such as obesity, addiction, and metabolic disorders (Kumar et al., 2004).

properties

IUPAC Name

1-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S.2ClH/c1-17(15,16)14-4-2-9(3-5-14)7-13-8-10(11)6-12-13;;/h6,8-9H,2-5,7,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWITBXZAKBZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN2C=C(C=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methanesulfonyl-piperidin-4-ylmethyl)-1H-pyrazol-4-ylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methanesulfonyl-piperidin-4-ylmethyl)-1H-pyrazol-4-ylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1-Methanesulfonyl-piperidin-4-ylmethyl)-1H-pyrazol-4-ylamine dihydrochloride
Reactant of Route 3
1-(1-Methanesulfonyl-piperidin-4-ylmethyl)-1H-pyrazol-4-ylamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(1-Methanesulfonyl-piperidin-4-ylmethyl)-1H-pyrazol-4-ylamine dihydrochloride
Reactant of Route 5
1-(1-Methanesulfonyl-piperidin-4-ylmethyl)-1H-pyrazol-4-ylamine dihydrochloride
Reactant of Route 6
1-(1-Methanesulfonyl-piperidin-4-ylmethyl)-1H-pyrazol-4-ylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.